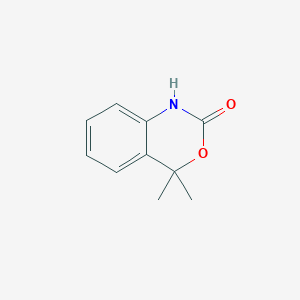

4H-3,1-ベンゾキサジン-2-オン、1,2-ジヒドロ-4,4-ジメチル-

説明

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- is a derivative of 4H-3,1-Benzoxazin-4-one . These compounds are an important class of heterocyclic compounds due to their interesting biological and other properties . They are used directly or indirectly in many industrial, research, and clinical applications . For example, they can be used as starting materials for different clinically used 4-quinazolone derivatives .

Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . The method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol catalyzed by acetic acid . The iminium cation from a mixture of cyanuric chloride and dimethylformamide is used as a cyclizing agent .Molecular Structure Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .Chemical Reactions Analysis

The derivatives of 2-substituted 4H-3,1-benzoxazin-4-one offer good opportunities for substitution reactions at position number 2 of the heterocycle and positions 5, 6, 7, and 8 of the aromatic ring . The competition between the two mentioned sites towards nucleophilic attack depends on different parameters such as the size of the nucleophile, the nucleophilicity of the nucleophile, and the nature of the substituted nucleophile with respect to the two rings of the benzoxazinone .科学的研究の応用

誘導体の合成

2-置換4H-3,1-ベンゾキサジン-4-オンの誘導体は、医薬品や工業用途において幅広い用途を持つ重要なヘテロ環化合物群に属しています。 . 2-置換4H-3,1-ベンゾキサジン-4-オン誘導体の合成のための新規かつ効果的なワンポット法が報告されました。 .

エラスターゼ阻害剤

2-置換4H-3,1-ベンゾキサジン-4-オンのいくつかの誘導体は、エラスターゼ阻害剤として使用されます。 . エラスターゼは、肺の細胞外マトリックスの主要な成分であるエラスチンを分解する酵素です。この酵素を阻害することで、慢性閉塞性肺疾患(COPD)や嚢胞性線維症などの病気を管理するのに役立ちます。

抗腫瘍剤

特定の2-置換4H-3,1-ベンゾキサジン-4-オン誘導体は、抗腫瘍活性を有することがわかっています。 . これは、腫瘍の増殖を阻害する可能性があり、癌の治療に役立つ可能性があることを意味します。

酵素阻害剤

これらの化合物は、酵素阻害剤としても使用されてきました。 . 特定の酵素の作用を阻害することで、病原体の代謝過程を阻害することができ、さまざまな病気の治療に役立ちます。

プロテアーゼ阻害剤

2-置換4H-3,1-ベンゾキサジン-4-オンのいくつかの誘導体は、プロテアーゼ阻害剤として作用します。 . プロテアーゼは、タンパク質を分解する酵素です。プロテアーゼを阻害することは、ウイルスがプロテアーゼ酵素を使用して複製するHIVなどの病気を治療するのに役立ちます。

殺菌特性

これらの化合物は、殺菌特性を持つことがわかっています。 . これは、作物を菌類病原体から保護するために、農業で役立つ可能性があります。

抗炎症薬

ベンゾキサジノン誘導体は、抗炎症薬としても使用されます。 . これらは炎症を抑える薬であり、関節炎やその他の炎症性疾患の治療に使用できます。

抗真菌剤および抗菌剤

このタイプの別の化合物であるアンタレキシンは、抗真菌剤および抗菌剤として使用されています。 . これにより、さまざまな感染症の治療に役立つ可能性があります。

作用機序

Target of Action

Derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor , anti-neoplastic agent, enzyme inhibitor , protease inhibitor, and fungicidal .

Mode of Action

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves the use of the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This leads to a cyclodehydration reaction .

Biochemical Pathways

The synthesis of 2-substituted 4h-3,1-benzoxazin-4-one derivatives involves a cyclodehydration reaction .

Result of Action

The derivatives of 2-substituted 4h-3,1-benzoxazin-4-one have shown a wide spectrum of medical and industrial applications .

生化学分析

Biochemical Properties

4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It interacts with several enzymes, including proteases and elastases, by binding to their active sites and inhibiting their activity . This interaction is primarily driven by the compound’s ability to form stable complexes with the enzymes, thereby preventing substrate access and subsequent catalytic activity. Additionally, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- has been shown to interact with various proteins, influencing their structural conformation and function.

Cellular Effects

The effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis . By inhibiting key enzymes, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, it can downregulate pro-inflammatory cytokines, thereby reducing inflammation. Moreover, its impact on cell signaling pathways can influence cell proliferation and survival, making it a potential candidate for anti-cancer therapies.

Molecular Mechanism

At the molecular level, 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as proteases and elastases, and forming stable complexes that prevent substrate access . This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. Additionally, the compound can modulate the activity of transcription factors, further influencing gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- have been shown to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The exact temporal dynamics of its effects can vary depending on the specific experimental conditions and the biological system being studied.

特性

IUPAC Name |

4,4-dimethyl-1H-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)7-5-3-4-6-8(7)11-9(12)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRDETPOBPURRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2NC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175707 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21440-96-0 | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021440960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-3,1-Benzoxazin-2-one, 1,2-dihydro-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2,2'-[[3-chloro-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B1604550.png)